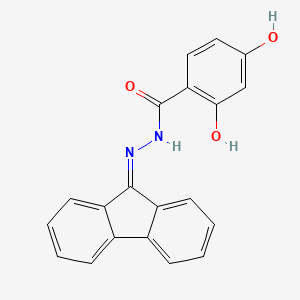
N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide, also known as FDBH, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. FDBH is a hydrazone derivative that possesses unique characteristics, making it a promising candidate for research and development.
作用機序
The mechanism of action of N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anticancer effects. In addition, this compound has been shown to exhibit anti-inflammatory activity and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it a versatile building block for the synthesis of novel compounds. This compound has also been shown to exhibit low toxicity, making it a promising candidate for further development. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide. One potential area of research is the development of this compound-based metal ion complexes for use in catalysis. Another area of research is the development of this compound-based materials with unique properties, such as optical or electronic properties. In the field of biology, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential applications as an anticancer agent. Finally, the development of more efficient synthesis methods for this compound may enable its use in a wider range of applications.
合成法
The synthesis of N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide involves the condensation of 9H-fluorene-9-carbaldehyde with 2,4-dihydroxybenzohydrazide in the presence of a suitable catalyst. The reaction proceeds through a Schiff base intermediate, which is then reduced to form this compound. The synthesis of this compound is relatively simple and can be carried out using standard laboratory techniques.
科学的研究の応用
N'-9H-fluoren-9-ylidene-2,4-dihydroxybenzohydrazide has been extensively studied for its potential applications in various fields. In the field of chemistry, this compound has been used as a ligand for metal ion complexes, which have been shown to exhibit interesting properties. In the field of materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In the field of biology, this compound has been studied for its potential use as an anticancer agent.
特性
IUPAC Name |
N-(fluoren-9-ylideneamino)-2,4-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-12-9-10-17(18(24)11-12)20(25)22-21-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,23-24H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQALDSYJRGAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC(=O)C4=C(C=C(C=C4)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-[(4-methoxy-3-nitrobenzoyl)amino]benzoate](/img/structure/B5737666.png)
![N-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5737668.png)
![3'-(cyclohexylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5737672.png)
![2-[(4-methylbenzyl)oxy]-5-nitrobenzaldehyde](/img/structure/B5737682.png)
![1-(3-methoxybenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5737698.png)
![methyl 2-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5737700.png)
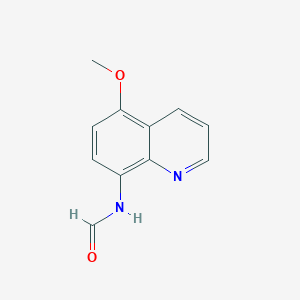
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5737717.png)
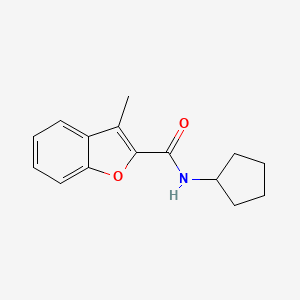
![N-{4-[acetyl(methyl)amino]phenyl}-4-methoxy-3-nitrobenzamide](/img/structure/B5737738.png)
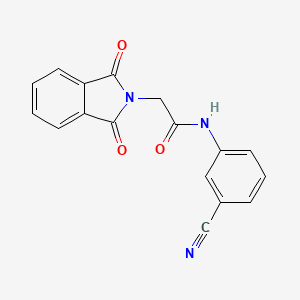
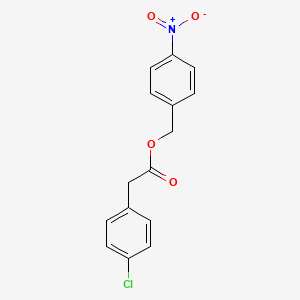
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5737767.png)
![N-(tert-butyl)-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5737778.png)
